molecular formula C19H21IN2O B234485 N-(1-benzylpiperidin-4-yl)-4-iodobenzamide CAS No. 155798-12-2

N-(1-benzylpiperidin-4-yl)-4-iodobenzamide

Cat. No. B234485
CAS RN: 155798-12-2
M. Wt: 420.3 g/mol
InChI Key: HELCSESNNDZLFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of “N′-(1-benzylpiperidin-4-yl)acetohydrazide” involved the reaction of acetylhydrazide with 1-(phenylmethyl)-piperidin-4-one in ethanol .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, “N′-(1-benzylpiperidin-4-yl)acetohydrazide” was characterized by NMR spectroscopy and single-crystal X-ray diffraction . The crystal structure was found to be monoclinic Cc with unit cell parameters a = 14.1480 (3) Å, b = 14.1720 (4) Å, c = 27.6701 (7) Å, β = 96.956 (1)°, α = γ = 90° .

Scientific Research Applications

Sigma-1 Receptor Agonist

4-IBP is a selective σ1 agonist with a high level of affinity for the σ1 receptor (Ki = 1.7 nM) and a moderate affinity for the σ2 receptor (Ki = 25.2 nM) . This makes it a valuable tool in the study of these receptors and their role in various physiological processes.

Cancer Research

4-IBP has been used in cancer research, particularly in the study of cell migration. It has been found to decrease the migration of human cancer cells, including glioblastoma cells . This suggests potential applications in the development of anti-metastatic therapies.

Neuroprotection

Due to its action on sigma receptors, 4-IBP may have neuroprotective effects. While specific studies on 4-IBP are limited, sigma receptor agonists in general have been shown to provide neuroprotection in various models of neurodegenerative diseases .

Drug Sensitivity Research

4-IBP has been used to investigate whether targeting the σ1 receptor could modify the migration rates of human cancer cells and increase the sensitivity of metastasizing human A549 NSCLC cells and infiltrating human glioblastoma cells to cytotoxic insults of either proapoptotic or proautophagic drugs .

Antitumor Effects

In vivo studies have shown that 4-IBP increases the antitumor effects of temozolomide and irinotecan in immunodeficient mice that were orthotopically grafted with invasive cancer cells .

Pharmacological Research

The high affinity of 4-IBP for sigma receptors makes it a useful tool in pharmacological research, helping to elucidate the roles of these receptors in various physiological and pathological processes .

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-4-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21IN2O/c20-17-8-6-16(7-9-17)19(23)21-18-10-12-22(13-11-18)14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELCSESNNDZLFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=C(C=C2)I)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80165969
Record name N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpiperidin-4-yl)-4-iodobenzamide

CAS RN

155798-12-2
Record name N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155798122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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